molecular formula C8H6F2N2O3 B056115 N-(2,4-difluoro-5-nitrophenyl)acetamide CAS No. 118266-02-7

N-(2,4-difluoro-5-nitrophenyl)acetamide

Cat. No. B056115
M. Wt: 216.14 g/mol
InChI Key: ROTRYCVIIHNNIR-UHFFFAOYSA-N
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Description

The study of N-(2,4-difluoro-5-nitrophenyl)acetamide and related compounds is significant in various scientific fields, including organic chemistry and materials science. These compounds are often investigated for their structural properties, synthesis methods, and potential applications in different domains.

Synthesis Analysis

Research on similar compounds, such as (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, outlines detailed synthesis procedures characterized by the use of NMR, HRMS spectroscopy, and X-ray crystallography for characterization. The synthesis process often involves the formation of intermolecular hydrogen bonds and the disorder in the positioning of nitro and fluorine atoms (Gonghua Pan et al., 2016).

Molecular Structure Analysis

Molecular structure characterization is crucial for understanding the properties of these compounds. X-ray crystallography has revealed that such molecules exhibit intermolecular hydrogen bonds of the type N–H…O and N–H…F, alongside weak C–H…O contacts, which are significant for their molecular configuration and interactions (Gonghua Pan et al., 2016).

Chemical Reactions and Properties

The chemical behavior of N-(2,4-difluoro-5-nitrophenyl)acetamide-related compounds in reactions can be influenced by various factors, including the presence of protophilic solvents and the formation of complexes, which affect their equilibrium and solvation (I. G. Krivoruchka et al., 2004). The reductive carbonylation of nitrobenzene to form related acetamides demonstrates the potential for one-pot synthesis approaches, highlighting the efficiency and selectivity of these reactions (A. Vavasori et al., 2023).

Scientific Research Applications

Environmental Fate and Biotoxicity of Acetaminophen Derivatives

A comprehensive study by Qutob et al. (2022) explores the advanced oxidation processes (AOPs) used to degrade acetaminophen (ACT) in aqueous media, leading to various by-products, including acetamide derivatives. The study highlights the environmental persistence of these compounds, their potential mutagenicity, and their impact on ecosystem health. The degradation pathways and biotoxicity of ACT and its by-products, including nitrophenyl acetamides, underscore the environmental relevance of such compounds (Qutob et al., 2022).

Photosensitive Protecting Groups in Synthetic Chemistry

Amit et al. (1974) review the application of photosensitive protecting groups, including nitrophenyl derivatives, in synthetic chemistry. Such compounds, due to their ability to undergo photolytic cleavage, serve as pivotal intermediates in the synthesis of complex molecules. The review underscores the potential of nitrophenyl acetamides as photosensitive protecting groups, highlighting their importance in the development of light-responsive materials and chemicals (Amit et al., 1974).

Therapeutic Potential of N-acetylcysteine

Dean et al. (2011) examine the therapeutic applications of N-acetylcysteine (NAC) in psychiatry, noting its precursor role in glutathione synthesis and modulation of various biological pathways. This study illustrates the multifaceted roles of acetamide derivatives in medicine, particularly in enhancing antioxidant defenses and potentially influencing the research and development of related compounds for psychiatric disorders (Dean et al., 2011).

Acetaminophen in Environmental Contexts

Vo et al. (2019) discuss the environmental presence and impact of acetaminophen, emphasizing the challenges in monitoring, detecting, and treating its degradation products, including nitrophenyl acetamides. The review suggests a need for advanced treatment technologies to address the environmental persistence of such compounds, providing a context for the significance of researching acetamide derivatives (Vo et al., 2019).

Safety And Hazards

“N-(2,4-difluoro-5-nitrophenyl)acetamide” is classified as a potentially hazardous substance. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

N-(2,4-difluoro-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O3/c1-4(13)11-7-3-8(12(14)15)6(10)2-5(7)9/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTRYCVIIHNNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381462
Record name N-(2,4-difluoro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluoro-5-nitrophenyl)acetamide

CAS RN

118266-02-7
Record name N-(2,4-difluoro-5-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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